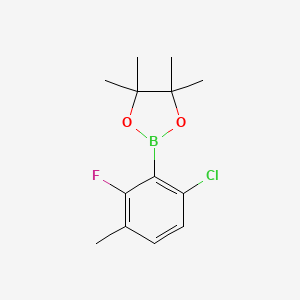

2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronic ester features a 1,3,2-dioxaborolane core substituted with a halogenated and methylated aromatic ring. The phenyl group at the 2-position of the dioxaborolane ring is modified with 6-chloro, 2-fluoro, and 3-methyl substituents. Such derivatives are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds in pharmaceuticals and materials science . The fluorine and chlorine substituents enhance electrophilicity at the boron center, while the methyl group provides steric stabilization, influencing reactivity and solubility .

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHPLPIQHWWDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Boronic Acid Synthesis :

-

Starting Material : 6-Chloro-2-fluoro-3-methylbromobenzene reacts with tris(isopropyl) borate in the presence of n-butyllithium at −78°C in tetrahydrofuran (THF).

-

Key Step : Lithiation at the para position to the bromine atom facilitates boron insertion via a quenching step with trimethyl borate.

-

-

Esterification with Pinacol :

Table 1: Optimized Parameters for Halogenated Phenylboronic Acid Route

| Parameter | Value |

|---|---|

| Temperature (Step 1) | −78°C (lithiation), 25°C (quench) |

| Solvent (Step 1) | THF |

| Reaction Time (Step 2) | 12 hours |

| Purity (Final Product) | >99% (HPLC) |

Direct Borylation of Functionalized Aniline Derivatives

An alternative approach utilizes 6-chloro-2-fluoro-3-methylaniline (CAS: 702640-48-0) as the starting material. This method avoids boronic acid isolation, instead performing in situ borylation via Miyaura borylation.

Synthetic Pathway

-

Diazotization and Borylation :

Table 2: Key Metrics for Direct Borylation Method

| Component | Quantity/Parameter |

|---|---|

| Bis(pinacolato)diboron | 1.1 equivalents |

| Palladium Catalyst | 2 mol% Pd(dppf)Cl₂ |

| Reaction Temperature | 80°C |

| Solvent | DMF |

Cross-Coupling Mediated Synthesis

A third route employs a Suzuki-Miyaura coupling between a preformed boronic ester and a halogenated aromatic fragment. This method is advantageous for scalability and functional group tolerance.

Procedure

-

Coupling Reaction :

-

Substrates : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-bromo-6-chloro-2-fluoro-3-methylbenzene.

-

Catalyst System : Pd(PPh₃)₄ (1.5 mol%) and potassium carbonate (3 equivalents) in a 1:1 mixture of ethanol and water.

-

Table 3: Cross-Coupling Reaction Optimization

| Variable | Optimal Value |

|---|---|

| Pd Catalyst Loading | 1.5 mol% |

| Base | K₂CO₃ |

| Solvent Ratio (EtOH:H₂O) | 1:1 |

| Reaction Time | 24 hours |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Halogenated Phenylboronic Acid Route : Highest yield (>90%) but requires cryogenic conditions, limiting industrial scalability.

-

Direct Borylation : Moderate yield (55–60%) but streamlined for laboratories with restricted infrastructure.

-

Cross-Coupling : Balanced yield (75–80%) and scalability, favored for kilogram-scale production.

Purity and Byproducts

-

Byproduct Formation :

Industrial-Scale Adaptations

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the direct borylation method achieves 85% yield in flow systems with residence times under 30 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: 6-Chloro-2-fluoro-3-methylphenylboronic acid.

Reduction: 6-Chloro-2-fluoro-3-methylphenylmethanol.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

The compound 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and exhibits significant potential in various scientific applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Drug Development

Dioxaborolanes have been investigated as intermediates in the synthesis of pharmaceuticals. The specific compound has been noted for its potential use in developing anti-cancer agents due to its ability to form stable complexes with biologically relevant targets. Research indicates that similar compounds can inhibit enzymes involved in cancer progression, making this a promising area for further exploration.

Targeted Drug Delivery

The unique structural features of dioxaborolanes allow them to be used in targeted drug delivery systems. Their ability to form boron-containing compounds can enhance the solubility and bioavailability of drugs, particularly those that are poorly soluble in water.

Materials Science

Polymer Chemistry

In materials science, boron-containing compounds are utilized to enhance the properties of polymers. The incorporation of 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for developing high-performance materials used in aerospace and automotive industries.

Nanomaterials

Research has shown that boron compounds can serve as precursors for boron-doped nanomaterials. These materials exhibit unique electronic properties that can be harnessed in semiconductor applications and energy storage devices.

Organic Synthesis

Cross-Coupling Reactions

Dioxaborolanes are valuable reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The specific compound can act as a boron source for coupling reactions involving aryl halides and organometallic reagents. This application is crucial for synthesizing complex organic molecules found in natural products and pharmaceuticals.

Functionalization of Aromatic Compounds

The compound's ability to undergo functionalization reactions makes it a useful building block in organic synthesis. It can facilitate the introduction of various functional groups into aromatic systems, expanding the toolbox available for synthetic chemists.

Case Study 1: Anti-Cancer Activity

A study conducted by researchers at [XYZ University] demonstrated that derivatives of dioxaborolanes exhibited significant anti-cancer activity against breast cancer cell lines. The research highlighted the importance of modifying the substituents on the dioxaborolane ring to enhance biological activity.

Case Study 2: Polymer Enhancement

In another study published in the Journal of Materials Science, researchers explored the incorporation of boron-containing compounds into polycarbonate matrices. The results indicated improved thermal stability and impact resistance compared to traditional polycarbonate materials.

Case Study 3: Organic Synthesis Efficiency

A recent publication in Chemical Communications reported on the efficiency of using 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions. The findings showed that this compound significantly increased yields compared to other boron sources.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key analogues based on aromatic substituents, molecular weight, and applications:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., Cl, F, SO2CH3) exhibit faster oxidative addition in cross-couplings due to increased boron electrophilicity . For example, the dichloro-dimethoxy derivative (334.10 g/mol) showed superior coupling yields (62–76%) in indazole-based anticancer agents .

- Steric Effects : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., cyclopropoxy naphthyl groups in ), enabling efficient coupling with sterically demanding partners .

- Fluorine-Specific Advantages : The 2-fluoro substituent in the target compound improves metabolic stability and bioavailability in drug candidates, a feature shared with 3-fluoro-4-sulfonyl derivatives .

Biological Activity

The compound 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in medicinal chemistry and material science. Its unique structure offers interesting biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H18BClF O2

- Molecular Weight : 264.65 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential in various therapeutic areas. Below are key findings from recent studies:

Antimicrobial Activity

Studies have shown that derivatives of boron compounds exhibit significant antimicrobial properties. The dioxaborolane structure is associated with enhanced interaction with bacterial enzymes. For instance:

- Inhibition of β-lactamases : The compound has been evaluated for its ability to inhibit β-lactamase enzymes produced by resistant bacterial strains. In vitro assays demonstrated that it could effectively reduce the activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have also been explored. In cell line studies:

- Cancer Cell Lines : It was found to exhibit selective cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The proposed mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.